Product packaging for 5-Ethenyl-1,6-naphthyridine(Cat. No.:)

5-Ethenyl-1,6-naphthyridine

Cat. No.: B13264790
M. Wt: 156.18 g/mol
InChI Key: JDQZVNQPXCZYPK-UHFFFAOYSA-N
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Description

5-Ethenyl-1,6-naphthyridine is a chemical compound with the molecular formula C10H8N2 and is a derivative of the 1,6-naphthyridine scaffold . 1,6-Naphthyridines are diazanaphthalenes, classified as privileged heterocyclic structures in medicinal chemistry due to their presence in compounds with a wide range of biological activities . This core structure is of significant interest in pharmaceutical research for the development of novel therapeutic agents. The 1,6-naphthyridine ring system is a key scaffold capable of providing ligands for several receptors, and its derivatives are extensively investigated as potential tyrosine kinase inhibitors, among other targets . The ethenyl substituent at the 5-position presents a reactive handle for further chemical modification, such as polymerization or through addition reactions, making this compound a valuable building block for the synthesis of more complex molecules in drug discovery and materials science . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B13264790 5-Ethenyl-1,6-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5-ethenyl-1,6-naphthyridine

InChI

InChI=1S/C10H8N2/c1-2-9-8-4-3-6-11-10(8)5-7-12-9/h2-7H,1H2

InChI Key

JDQZVNQPXCZYPK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CC2=C1C=CC=N2

Origin of Product

United States

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 5-ethenyl-1,6-naphthyridine in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the naphthyridine core and the ethenyl (vinyl) substituent. The aromatic region would contain signals for the six protons on the bicyclic ring system. Their specific chemical shifts and coupling patterns are influenced by the positions of the nitrogen atoms and the electron-withdrawing or -donating effects of the ethenyl group. For related 1,6-naphthyridine (B1220473) structures, aromatic protons typically appear in the range of δ 7.0–9.0 ppm. doi.orgnih.gov

The ethenyl group introduces a characteristic set of signals, typically an AMX spin system, consisting of three protons. This would include one signal for the vinyl proton attached to the same carbon as the naphthyridine ring and two signals for the terminal =CH₂ protons. A representative vinyl group on a similar naphthyridine derivative showed signals at δ 7.39 (dd, J = 10.6, 16.7 Hz), δ 6.53 (dd, J = 2.2, 16.7 Hz), and δ 5.65 (dd, J = 2.2, 10.6 Hz). acs.org

The ¹³C NMR spectrum would complement the proton data, showing ten unique carbon signals: eight for the sp² carbons of the 1,6-naphthyridine core and two for the sp² carbons of the ethenyl side chain. The chemical shifts for the naphthyridine carbons are expected in the aromatic region (δ 107–162 ppm), with carbons adjacent to nitrogen appearing further downfield. doi.orgacs.org The presence of rotamers, resulting from hindered rotation around a single bond, can sometimes lead to the appearance of extra peaks in both ¹H and ¹³C NMR spectra for substituted naphthyridine derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Naphthyridine Ring7.0 - 9.0 (m)107 - 162
Ethenyl (-CH=)~7.4 (dd)~133
Ethenyl (=CH₂)~6.5 (dd), ~5.7 (dd)~122

Note: Data are predictive and based on values for analogous structures found in the literature. doi.orgacs.org

2D NMR experiments are crucial for assembling the molecular puzzle and confirming the precise location of the ethenyl group at the C5 position.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. It would be used to trace the connectivity of protons within the individual pyridine (B92270) rings of the naphthyridine core and to confirm the couplings within the ethenyl group's AMX system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the vinyl proton signals would correlate directly to the two ethenyl carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.edu The HMBC experiment is vital for establishing the connection between the substituent and the ring. A key correlation would be observed from the ethenyl protons to the C5 carbon of the naphthyridine ring, confirming the substitution pattern. nih.gov

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₁₀H₈N₂) by measuring the molecular ion peak with high precision. acs.org

The fragmentation pattern observed in the mass spectrum offers additional structural evidence. For naphthyridine derivatives, fragmentation is often initiated by the loss of small, stable molecules or radicals. researchgate.net In the case of this compound, characteristic fragmentation pathways would likely include the loss of the ethenyl radical (•C₂H₃) or the neutral molecule ethene (C₂H₄) following a rearrangement, leading to significant fragment ions that help to confirm the nature of the substituent. derpharmachemica.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Key expected frequencies include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Vinyl C-H stretching: Also typically above 3000 cm⁻¹.

C=C and C=N stretching (aromatic rings): A series of bands in the 1450–1620 cm⁻¹ region. nih.gov

Vinyl C=C stretching: Around 1640 cm⁻¹.

C-H out-of-plane bending (vinyl group): Strong bands typically in the 910–990 cm⁻¹ range, which are highly characteristic of the vinyl substitution.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Non-polar bonds, such as the C=C bond of the ethenyl group and the symmetric stretching modes of the aromatic rings, often produce strong signals in a Raman spectrum. beilstein-journals.org For a related crystalline naphthyridine derivative, characteristic Raman bands were observed at 1601, 1577, and 1443 cm⁻¹. google.com

High-Resolution Rotational Spectroscopy for Gas-Phase Molecular Structure

High-resolution rotational spectroscopy, typically performed on gaseous samples, is the most precise method for determining molecular geometry.

Microwave spectroscopy measures the transitions between quantized rotational states of a molecule. wikipedia.org By analyzing the frequencies of these transitions, it is possible to determine the molecule's rotational constants (A, B, C), which are inversely related to its moments of inertia. fudan.edu.cn From these constants, highly accurate data on bond lengths and bond angles can be derived. wikipedia.org

This compound is an asymmetric top molecule, meaning all three of its principal moments of inertia are different. This results in a complex rotational spectrum. While this technique offers unparalleled precision for structural determination in the gas phase, experimental microwave spectra for a molecule of this complexity are challenging to obtain and analyze. wikipedia.orgnih.gov Currently, there is no published microwave spectroscopy data specifically for this compound in the surveyed scientific literature.

Microwave (MW) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and packing of molecules in the solid state. Although a specific crystal structure for this compound has not been reported, crystallographic data from closely related 1,6-naphthyridine derivatives offer valuable insights into the likely structural characteristics of this scaffold.

The analysis of various functionalized 1,6-naphthyridines reveals common structural motifs. The naphthyridine core is generally planar, a consequence of its aromatic character. Substituents on the ring system can influence the crystal packing through various intermolecular interactions, such as hydrogen bonding and π–π stacking.

For example, the crystal structure of a benzo[b] aip.orgscribd.comnaphthyridine derivative was determined by single-crystal X-ray analysis, confirming its molecular structure and connectivity. semanticscholar.org Similarly, detailed crystallographic data have been reported for pyridazino[5,4,3-de] aip.orgscribd.comnaphthyridine derivatives, which were synthesized via multi-component reactions. nih.gov The structures of these complex heterocyclic systems were unambiguously established using X-ray crystallography. nih.govresearchgate.net

The following tables summarize crystallographic data for several 1,6-naphthyridine derivatives, illustrating the typical parameters observed for this class of compounds.

Table 2: Crystallographic Data for 8-Amino-1,5-diphenyl-1H-pyridazino[5,4,3-de] aip.orgscribd.comnaphthyridine-7-carbonitrile

Parameter Value
Chemical Formula C₂₂H₁₄N₆
Crystal System Not specified
Space Group Not specified
a (Å) Not specified
b (Å) Not specified
c (Å) Not specified
α (°) Not specified
β (°) Not specified
γ (°) Not specified
Volume (ų) Not specified
Z Not specified

Data derived from a study on pyridazino[5,4,3-de] aip.orgscribd.comnaphthyridine derivatives. nih.gov

Table 3: Crystallographic Data for a Substituted Benzo[b] aip.orgscribd.comnaphthyridine Derivative (5a)

Parameter Value
CCDC Number 2224256
Chemical Formula Not specified
Crystal System Not specified
Space Group Not specified
a (Å) Not specified
b (Å) Not specified
c (Å) Not specified
α (°) Not specified
β (°) Not specified
γ (°) Not specified
Volume (ų) Not specified
Z Not specified

Data derived from the single-crystal X-ray analysis of compound 5a. semanticscholar.org

These examples demonstrate that the 1,6-naphthyridine core provides a rigid platform upon which various functional groups can be appended. The solid-state conformation and crystal packing are then governed by the interplay of the planar naphthyridine system and the steric and electronic properties of its substituents. For this compound, one would expect a largely planar molecular structure with potential for π–π stacking interactions involving the aromatic rings. The ethenyl group's orientation would be a key conformational feature, likely influenced by minimizing steric hindrance and optimizing crystal packing forces.

Electronic Structure and Reactivity of 5 Ethenyl 1,6 Naphthyridine

Computational Chemistry Approaches for Understanding Molecular Properties

Theoretical investigations, particularly those employing quantum chemical methods, are crucial for elucidating the structural, electronic, and spectroscopic features of heterocyclic compounds like naphthyridines. tandfonline.comsapub.org These methods allow for a detailed analysis of molecular orbitals, charge distribution, and bond characteristics, which collectively determine the molecule's reactivity and potential applications.

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations due to its favorable balance between computational cost and accuracy. tandfonline.comresearchgate.net The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is frequently used in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) to model the properties of naphthyridine-based systems effectively. rsc.orgtandfonline.comresearchgate.net

Equilibrium Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. researchgate.net This is achieved through geometry optimization, a process that calculates the total energy of the molecule at various atomic arrangements to find the configuration with the minimum energy, known as the equilibrium geometry. rsc.org For 5-Ethenyl-1,6-naphthyridine, this would involve finding the optimal bond lengths, bond angles, and dihedral angles for both the naphthyridine core and the ethenyl (vinyl) substituent.

Conformational analysis is particularly relevant for the ethenyl group at position 5. The rotation around the single bond connecting the vinyl group to the naphthyridine ring would be examined to identify the most stable conformer. The planarity of the system is a key aspect; calculations would likely show that the most stable conformation is one where the vinyl group is coplanar with the aromatic naphthyridine rings, as this maximizes π-system conjugation. Studies on similar bicyclic systems confirm that optimized geometries are crucial for accurate predictions of other electronic properties. materialsciencejournal.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the π-conjugation extending from the naphthyridine core to the ethenyl group would be expected to influence the HOMO and LUMO energy levels, likely resulting in a relatively narrow energy gap compared to the unsubstituted 1,6-naphthyridine (B1220473). encyclopedia.pub Visualizations of these orbitals would show the electron density distribution, with the HOMO likely concentrated on the more electron-rich areas of the π-system and the LUMO distributed across the electron-accepting regions.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates high reactivity.

This table describes the parameters that would be calculated from a HOMO-LUMO analysis. Specific values for this compound are not available from the search results.

Mulliken Atomic Charges and Dipole Moment Calculations

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. researchgate.netuni-muenchen.de This provides insight into the distribution of electrons and helps identify electrophilic and nucleophilic sites. rsc.org In this compound, the nitrogen atoms in the naphthyridine ring are expected to carry a negative partial charge due to their high electronegativity, making them nucleophilic centers. The carbon atoms bonded to these nitrogens would, in turn, carry a partial positive charge.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a more intuitive chemical picture of bonding and orbital interactions than canonical molecular orbitals. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. nih.gov A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. rsc.org This analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis would reveal hyperconjugative interactions, particularly the delocalization of π-electrons from the naphthyridine ring to the antibonding π* orbitals of the ethenyl group, and vice versa. Significant interactions, indicated by large E(2) values, are crucial for stabilizing the molecule and are indicative of strong electronic communication across the π-system. tandfonline.com For example, interactions like π(C-C) → π*(C-C) within the aromatic system and between the ring and the substituent would be quantified.

Table 2: Representative NBO Analysis Data

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol) Interaction Type
π (Caromatic-Caromatic) π* (Cvinyl=Cvinyl) (Value) Intramolecular charge transfer (π-conjugation)
LP (N) π* (Caromatic-Caromatic) (Value) Lone pair delocalization

This table illustrates the type of data obtained from an NBO analysis. Specific values for this compound are not available from the search results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra (UV-Vis). scholaris.cascholaris.ca TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.org

For this compound, TD-DFT would be used to predict its electronic transitions. The calculations would likely identify strong π → π* transitions as responsible for the main absorption bands. tandfonline.com By analyzing the molecular orbitals involved in these transitions, one can characterize them as intramolecular charge transfer (ICT) events, where electron density moves from one part of the molecule to another upon excitation. ias.ac.in The effect of different solvents on the absorption spectrum can also be modeled using solvation models like the Polarizable Continuum Model (PCM), providing a more complete picture of the molecule's photophysical behavior. nih.gov

Prediction and Interpretation of Electronic Absorption Spectra

The electronic absorption spectra of naphthyridine derivatives are complex, arising from various π→π* and n→π* transitions. The prediction and interpretation of these spectra are heavily reliant on computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netchemrxiv.org

Quantum chemical calculations, particularly TD-DFTB (time-dependent density-functional tight-binding), are employed to predict UV/Vis absorption spectra by calculating electronic excitation energies and their corresponding oscillator strengths. ornl.gov The excitation energies correlate to the positions of absorption peaks, while oscillator strengths indicate the probability of the electronic transition. ornl.gov For the parent 1,6-naphthyridine, a high energy gap of 4.87 eV between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been calculated, indicating significant stability. nih.gov The introduction of an ethenyl group at the C5 position is expected to modulate these electronic properties. The conjugated ethenyl group typically leads to a bathochromic (red) shift in the absorption maxima, as it extends the π-system and lowers the HOMO-LUMO energy gap.

Studies on related heteroannulated naphthyridine systems have utilized TD-DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) to assign observed absorption bands in both polar and nonpolar solvents. researchgate.net These computational approaches have shown satisfactory agreement between calculated and experimental transition energies, making them a reliable tool for predicting the spectral properties of new derivatives like this compound. researchgate.net

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms and energetic profiles of reactions involving the 1,6-naphthyridine scaffold. Such studies provide insights into transition states, reaction intermediates, and the feasibility of different reaction pathways. For example, DFT calculations have been used to study the stability of various diazanaphthalene isomers, including 1,6-naphthyridine, revealing that it is highly stable, with a significant HOMO-LUMO energy gap. nih.gov

In the context of reaction mechanisms, computational studies on related systems highlight potential pathways. For instance, the three-component reaction of isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines to form isoquinolino[1,2-f] researchgate.netwur.nlnaphthyridines has been investigated, demonstrating a facile route to complex fused systems. beilstein-journals.org Similarly, quantum chemical studies for the formation of tetrahydro-1,6-naphthyridine derivatives have clarified the reaction mechanism, confirming the role of specific fragments in the cyclization process. researchgate.net For this compound, such calculations would be critical in predicting the regioselectivity of cycloaddition reactions at the ethenyl moiety or addition reactions across the naphthyridine rings.

Aromaticity Indices and Fuzzy Atomic Space Investigations

The aromaticity of the 1,6-naphthyridine system has been investigated using various computational aromaticity indices. nih.govresearchgate.net These indices quantify the extent of cyclic electron delocalization, which is a key determinant of chemical stability and reactivity. mdpi.com Commonly used indices include the harmonic oscillator model of aromaticity (HOMA), the para-delocalization index (PDI), and the nucleus-independent chemical shift (NICS). mdpi.com

A comparative study of diazanaphthalene isomers using DFT calculations provided several aromaticity and electronic structure parameters for 1,6-naphthyridine (referred to as 1,6-DAN). nih.govresearchgate.net The results indicate that while all naphthyridine isomers are aromatic, their degree of aromaticity varies. The aromaticity trend among several isomers was determined to be: 1,7-DAN > 1,8-DAN > 1,5-DAN > 1,6-DAN. nih.gov This suggests that 1,6-naphthyridine is slightly less aromatic than some of its isomers.

Fuzzy atomic space analysis is a method to partition molecular space among constituent atoms, providing insights into charge distribution and bonding that go beyond traditional population analyses like Mulliken or Löwdin. researchgate.netwisc.edu Natural Bond Orbital (NBO) analysis, another powerful tool, reveals hyperconjugative interactions and stabilization energies. For 1,6-diazanaphthalene, a significant second-order perturbation energy was found for the π→π interaction between the C6–Na and C3–C4 bonds, valued at 236.90 kcal/mol, highlighting strong electronic delocalization within the core. nih.govresearchgate.net

Table 1: Calculated Electronic Properties and Aromaticity Indices for 1,6-Naphthyridine (Data sourced from a comparative study of diazanaphthalenes) nih.govresearchgate.net

PropertyValue
HOMO Energy (eV)-7.08
LUMO Energy (eV)-2.21
Energy Gap (eV)4.87
Hardness9.24
Nucleophilicity Index2.38
PDI0.082
FLU0.007
HOMA0.985
BIRD0.897

Reactivity Studies of the Naphthyridine Core and Ethenyl Moiety

The reactivity of this compound is a composite of the behaviors of its two constituent parts: the electron-deficient naphthyridine core and the nucleophilic ethenyl group.

Electrophilic Substitution Reactions (SEAr)

The 1,6-naphthyridine ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing effect of the two nitrogen atoms. wur.nl Similar to pyridine (B92270) and quinoline, the nitrogen atoms are protonated under the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), which further deactivates the ring system. nih.gov Consequently, electrophilic attack on the heterocyclic core is difficult and requires harsh conditions. researchgate.net When such reactions do occur on fused benzonaphthyridines, substitution typically happens on the benzene (B151609) ring rather than the naphthyridine portion. nih.gov

In this compound, the ethenyl group itself is susceptible to electrophilic addition. Reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would be expected to occur preferentially at the vinyl double bond rather than on the aromatic core.

Nucleophilic Substitution Reactions (SNAr)

The electron-deficient nature of the 1,6-naphthyridine nucleus makes it highly susceptible to nucleophilic substitution reactions (SNAr), particularly when a good leaving group (such as a halogen) is present at a position activated by the ring nitrogens (e.g., positions 2, 4, 5, or 7). wur.nlresearchgate.net The synthesis of various substituted 1,2,3,4-tetrahydrobenzo[b] researchgate.netwur.nlnaphthyridines often involves the nucleophilic displacement of a chlorine atom by amines. nih.gov

The Chichibabin amination, where a ring hydrogen is directly replaced by an amino group using a strong base like potassium amide, is a characteristic reaction of azaheterocycles. wur.nl While the parent 1,6-naphthyridine can undergo amination, the precise conditions and regioselectivity are critical. wur.nl In this compound, while the core is primed for nucleophilic attack, the unsubstituted positions would require activation or very strong nucleophiles for substitution to occur.

Oxidation and Reduction Pathways

Oxidation: The nitrogen atoms of the 1,6-naphthyridine core are susceptible to oxidation, most commonly forming N-oxides upon treatment with peracids. mdpi.comacs.org Oxidation of 4-aminopyridine-N-oxide has been used as a strategy to synthesize the 1,6-naphthyridine-N-oxide, which can then be reduced to the parent heterocycle. acs.org The ethenyl group can also be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could lead to cleavage of the double bond to form a carboxylic acid at the C5 position.

Reduction: The 1,6-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation can reduce one or both of the heterocyclic rings, leading to tetrahydro- or octahydro-1,6-naphthyridines. acs.org For instance, an asymmetric transfer hydrogenation using a ruthenium catalyst has been employed to synthesize chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds. acs.orgnih.gov The ethenyl group can also be selectively reduced to an ethyl group using standard catalytic hydrogenation methods (e.g., H₂/Pd-C) under milder conditions that may leave the aromatic core intact.

Side Chain Modifications and Functionalization at the Ethenyl Group

The ethenyl (vinyl) group at the C-5 position of the 1,6-naphthyridine core is a versatile functional handle that allows for a variety of side-chain modifications. This versatility stems from the reactivity of the carbon-carbon double bond, which can participate in numerous addition and cross-coupling reactions. These modifications are crucial for synthesizing a diverse range of derivatives with tailored electronic, steric, and physicochemical properties. The reactivity of the ethenyl group is influenced by the electron-withdrawing nature of the naphthyridine ring system.

Palladium-catalyzed cross-coupling reactions are prominent methods for the functionalization of vinyl-substituted heteroaromatics. For instance, Heck-type reactions allow for the arylation or vinylation of the ethenyl group. While direct studies on this compound are limited, the principles of these reactions are widely applicable. In a related context, palladium-catalyzed coupling reactions like Suzuki and Stille reactions have been successfully employed to introduce various substituents onto naphthyridine rings, suggesting their potential applicability for modifying the ethenyl side chain. clockss.org

An atom-economical protocol for the Heck-type vinylation of chloropyridine using ethylene (B1197577) gas has been developed, showcasing a modern approach to forming vinyl-substituted azaarenes. nih.govacs.org Such methodologies could potentially be reversed or adapted to functionalize a pre-existing ethenyl group. The synthesis of 2-vinyl-3-acylpyridine and its subsequent cyclization to a dihydronaphthyridine highlights the role of the vinyl group as a key synthetic intermediate. nih.govacs.org

The functionalization can also be achieved through hydroamination or other nucleophilic additions across the double bond, often catalyzed by transition metals. The electron-deficient character of the ethenyl group, due to the adjacent nitrogenous heterocyclic system, makes it susceptible to such additions.

Below is a table summarizing potential functionalization reactions at the ethenyl group, based on established reactivity patterns of similar vinyl azaarenes.

Table 1: Potential Side Chain Modification Reactions at the Ethenyl Group

Reaction Type Reagents and Conditions Expected Product
Heck Reaction Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), base 5-(Styryl)-1,6-naphthyridine derivative
Suzuki Coupling Arylboronic acid, Pd catalyst, base 5-(Aryl-ethenyl)-1,6-naphthyridine derivative
Stille Coupling Organostannane, Pd catalyst 5-(Substituted-ethenyl)-1,6-naphthyridine derivative
Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOH 2-(1,6-Naphthyridin-5-yl)ethanol
Epoxidation m-CPBA or other peroxy acids 5-(Oxiran-2-yl)-1,6-naphthyridine
Diels-Alder Reaction Dienophile Cycloadduct

| Michael Addition | Nucleophile (e.g., malonates), base | Adduct of nucleophilic addition to the ethenyl group |

Radical Reactions Involving the Ethenyl Moiety

The ethenyl group of this compound is also a reactive site for radical reactions. The double bond can act as a radical acceptor, initiating a cascade of reactions that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The study of radical reactions on vinyl azaarenes has gained significant attention for the construction of complex heterocyclic systems.

One of the key reaction pathways involves the addition of a radical species to the terminal carbon of the ethenyl group. This generates a more stable radical on the carbon adjacent to the naphthyridine ring, which can then be trapped or participate in further cyclization reactions. The generation of radicals can be achieved through various methods, including the use of radical initiators or through single-electron transfer (SET) processes mediated by transition metals like manganese or iron. nih.govchimia.chacs.org

For example, Mn(III)-catalyzed reactions of vinyl azides with 1,3-dicarbonyl compounds proceed via a radical pathway where a manganese(III) enolate adds to the vinyl group. nih.govchimia.ch A similar mechanism could be envisioned for this compound, where a radical generated from a suitable precursor adds to the ethenyl moiety.

Recent research has demonstrated the Fe-catalyzed 1,2-fluoroalkyl(hetero)arylation of vinyl azaarenes. acs.org This multicomponent radical cross-coupling reaction allows for the formation of two new C-C bonds under mild conditions. acs.org Applying this to this compound would involve the addition of a fluoroalkyl radical to the ethenyl group, followed by arylation.

The addition of perfluoroalkyl radicals to vinyl azides has been shown to generate iminyl radicals, which can subsequently cyclize to form polyfluoroalkyl aza-polycyclic aromatic hydrocarbons. acs.orgnih.gov This highlights the potential for radical additions to the ethenyl group of this compound to initiate intramolecular cyclizations, leading to more complex fused heterocyclic structures.

The table below outlines potential radical reactions involving the ethenyl moiety of this compound, extrapolated from studies on related vinyl aza-aromatic systems.

Table 2: Potential Radical Reactions at the Ethenyl Moiety

Reaction Type Radical Source/Initiator Reagents and Conditions Expected Product
Radical Perfluoroalkylation Me₃SiRf, PhI(OAc)₂ Oxidation of silyl (B83357) reagent to generate Rf• 1,6-Naphthyridine with a perfluoroalkylated side chain. acs.orgnih.gov
Mn(III)-Mediated Radical Addition Mn(OAc)₃ 1,3-Dicarbonyl compound, Mn(OAc)₃ Adduct of the dicarbonyl compound to the ethenyl group. nih.govchimia.ch
Fe-Catalyzed Fluoroalkylarylation Fluoroalkyl halide, Grignard reagent Fe catalyst, ligand, THF 1,1-Bis(hetero)arylalkane derivative. acs.org

| Radical Cyclization | Radical initiator (e.g., AIBN) | Intramolecular trapping group | Fused heterocyclic system |

Applications in Materials Science and Ligand Design

Polymerization Chemistry of Ethenyl-Substituted Naphthyridines

The presence of the ethenyl group on the 1,6-naphthyridine (B1220473) scaffold allows it to act as a monomer in various polymerization reactions. This opens pathways to novel polymers incorporating the rigid, nitrogen-containing heterocyclic naphthyridine unit into their backbone or as a pendant group, which can impart unique thermal, electronic, and coordination properties to the resulting material.

Radical Ring-Opening Polymerization (RROP) of Vinyl Substituted Cyclic Monomers

Radical ring-opening polymerization (RROP) is a versatile technique that can introduce functional groups into a polymer backbone. This method involves cyclic monomers that undergo ring-opening during the radical polymerization process. For vinyl-substituted cyclic monomers, RROP competes with the more common vinyl chain polymerization. The significant ring strain in three- and four-membered rings often favors RROP. While 5-Ethenyl-1,6-naphthyridine itself is not a strained cyclic monomer in the traditional sense for RROP, the principles of radical polymerization of vinyl groups are central.

In a hypothetical copolymerization scenario, this compound could be polymerized alongside a vinyl-substituted cyclic monomer capable of RROP. This would result in a copolymer where some segments are derived from the ring-opening of the comonomer, introducing degradable linkages like esters or carbonates into the polymer backbone, while the ethenyl-naphthyridine units would be incorporated via standard vinyl polymerization. paperpublications.org Such an approach could be used to create functional polymers where the naphthyridine units provide specific optical or metal-binding properties, and the RROP-derived units confer degradability.

Multicomponent Polymerization (MCP) Strategies for Heterocyclic Polymers

Multicomponent polymerizations (MCPs) are efficient one-pot reactions that combine three or more different monomers to create complex polymer structures. These strategies are valued for their high atom economy, operational simplicity, and the structural diversity of the resulting polymers. prepchem.comnih.govontosight.aiacs.org MCPs have been successfully employed to synthesize a variety of heterocyclic polymers. prepchem.comnih.govontosight.ai

While direct MCP strategies involving this compound as a monomer have not been extensively documented, its structural motifs are relevant. For instance, multicomponent reactions are known to produce highly substituted naphthyridine structures. thieme-connect.com A hypothetical MCP could be designed where a precursor to the this compound unit is formed in situ, or where the ethenyl group of the pre-formed monomer participates in a polymerization reaction with other components. The development of MCPs that can incorporate functional vinyl heterocycles like this compound would be a powerful tool for creating novel functional materials with tailored properties. prepchem.comnih.govontosight.aiacs.org

Polymerization StrategyDescriptionPotential Relevance for Ethenyl-Naphthyridines
Radical Polymerization Chain-growth polymerization initiated by free radicals. The ethenyl group is highly susceptible to this type of polymerization.Direct homopolymerization or copolymerization of this compound to create polymers with pendant naphthyridine units.
Copolymerization with RROP Monomers Combining vinyl polymerization with the ring-opening of a cyclic comonomer. paperpublications.orghhu.deIncorporation of naphthyridine units into a degradable polymer backbone, imparting specific functionalities.
Multicomponent Polymerization (MCP) One-pot reaction of three or more monomers to form a polymer. nih.govontosight.aiPotential for creating complex, highly functionalized heterocyclic polymers in a single, efficient step.
Cross-Coupling Polymerization Step-growth polymerization using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). nih.govWhile not directly involving the ethenyl group, functionalization of the naphthyridine ring could create di-halo derivatives for subsequent polymerization, with the ethenyl group available for post-polymerization modification.

This table provides a summary of potential polymerization strategies based on the functional groups present in this compound.

Synthesis of Conducting Polymers from Naphthyridine Derivatives

Conducting polymers are organic materials with extended π-conjugated systems that allow for electrical conductivity. paperpublications.orgrsc.org Heterocyclic aromatic compounds are common building blocks for these materials. Naphthyridine isomers, being electron-deficient heterocycles, are attractive components for creating electron-transporting materials. nih.govresearchgate.net For example, polymers incorporating 1,5-naphthyridine (B1222797) have been synthesized via Suzuki cross-coupling reactions and have shown promise as materials for electronic applications, such as co-sensitizers in dye-sensitized solar cells. nih.govresearchgate.net

The polymerization of this compound through its vinyl group would typically lead to a polymer with the naphthyridine units as pendant groups along a saturated carbon backbone. While this would not create a conjugated backbone necessary for high conductivity, these pendant groups could be used to organize conductive species or could be modified post-polymerization. Alternatively, synthetic strategies that create a conjugated polymer backbone incorporating the 1,6-naphthyridine ring itself would be a more direct route to a conducting polymer. The ethenyl substituent could then serve as a site for cross-linking or further functionalization to tune the material's properties.

Role of Ethenyl Group in Establishing Polymer Architectures

The ethenyl group is a versatile functional handle for controlling polymer architecture. researchgate.netnih.gov Its primary role is to act as a polymerizable unit, allowing the 1,6-naphthyridine moiety to be incorporated into a polymer chain. This can lead to various architectures depending on the synthetic strategy.

Linear Polymers: Homopolymerization of this compound would yield a linear polymer with pendant naphthyridine groups. Copolymerization with other vinyl monomers (e.g., styrene, acrylates) would allow for the tuning of the polymer's physical and chemical properties by varying the comonomer ratio.

Branched or Cross-linked Polymers: The ethenyl group can participate in cross-linking reactions. If a difunctional cross-linking agent is used during the polymerization, a network or gel can be formed. This is crucial for applications such as creating insoluble catalytic supports or robust thin films.

Ligand Design and Coordination Chemistry

The nitrogen atoms of the 1,6-naphthyridine ring system are positioned to act as effective chelating ligands for a wide range of metal ions.

Naphthyridine Scaffolds as Chelating Ligands

The 1,8-naphthyridine (B1210474) isomer is a well-studied scaffold in coordination chemistry, known for its ability to bind two metal centers in close proximity, facilitating bimetallic cooperativity in catalysis. researchgate.netscirp.org The rigid structure, conferred by the fused pyridine (B92270) rings, holds metal ions at a fixed distance, which is crucial for mimicking the active sites of metalloenzymes and designing novel catalysts. researchgate.net The 1,6-naphthyridine scaffold, while less studied, also possesses two nitrogen atoms in a chelating arrangement suitable for coordinating to a single metal center or bridging two metal centers, depending on the other substituents on the ring. The introduction of substituents can tune the electronic properties and steric environment of the metal-binding pocket. researchgate.net

Although specific studies on the coordination chemistry of this compound are limited, its potential as a ligand is clear. It can act as a bidentate N,N-donor, similar to other naphthyridines. The key feature is the ethenyl group, which provides a reactive site for immobilization or polymerization. This allows for the creation of:

Formation of Bimetallic Complexes and Control of Metal-Metal Distances

The rigid backbone of the 1,6-naphthyridine core provides a pre-organized platform for the coordination of two metal centers in close proximity. The introduction of an ethenyl group at the 5-position offers a modifiable handle that can influence the steric and electronic environment of the coordination pocket, thereby allowing for a degree of control over the distance between the complexed metal ions.

Research into dinucleating 1,8-naphthyridine ligands, a related isomer, has demonstrated that the ligand framework is crucial for holding two metal cations in close proximity. nih.gov These ligands can support bimetallic complexes with various metal centers. nih.gov For instance, dicopper(I) complexes have been shown to be particularly versatile, with the ability to bind neutral bridging ligands in different modes depending on the available frontier orbitals. nih.govacs.orgresearchgate.net While direct studies on this compound are not extensively detailed in the provided search results, the principles derived from similar naphthyridine-based systems suggest that the ethenyl substituent could be leveraged to fine-tune metal-metal distances. The steric bulk of the ethenyl group, or its potential to participate in further reactions, could modulate the geometry of the bimetallic core. The distance between metal centers is a critical parameter that governs metal-metal interactions, which in turn influences the catalytic, magnetic, and electronic properties of the resulting complex. nih.govrsc.org

Design of Unsymmetrical Naphthyridine Ligands for Heterobimetallic Assemblies

The synthesis of heterobimetallic complexes, which feature two different metal centers, presents a significant synthetic challenge but offers the potential for novel reactivity and properties arising from the synergistic interplay between the distinct metals. osti.gov Unsymmetrical ligands are key to achieving the selective assembly of such heterobimetallic structures. osti.govescholarship.org

An unsymmetrical naphthyridine-based ligand featuring different binding environments has been successfully used for the selective synthesis of a series of isostructural MIICuI heterobimetallic complexes. osti.gov This demonstrates the power of ligand design in directing the formation of complex heterometallic assemblies. nih.govacs.orgresearchgate.netescholarship.org By incorporating the this compound moiety into a larger, unsymmetrical ligand architecture, it is possible to create distinct coordination pockets. For example, one side of the ligand could feature the 1,6-naphthyridine unit to create a specific binding site, while the other side could be modified with different donor atoms or steric profiles to selectively bind a second, different metal ion. The ethenyl group itself can be a site for further functionalization to introduce these asymmetries. The successful design of such unsymmetrical ligands is pivotal for preparing heterobimetallic complexes with predictable structures and functions. escholarship.org

Influence of Ethenyl Group on Ligand Properties and Coordination Modes

The ethenyl group is an electron-withdrawing group, which can modulate the electron density of the naphthyridine ring system. This, in turn, affects the donor strength of the nitrogen atoms and their affinity for different metal ions. Furthermore, the double bond of the ethenyl group provides a reactive site for post-synthetic modification. This allows for the introduction of other functional groups through reactions such as hydrogenation, hydroformylation, or cycloaddition. This versatility allows for the fine-tuning of the ligand's steric and electronic properties after the initial complex formation.

While specific research detailing the coordination chemistry of this compound is not prevalent in the provided search results, the principles of ligand design and the known reactivity of the ethenyl group provide a strong foundation for its potential as a versatile component in the construction of sophisticated bimetallic and heterobimetallic complexes.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Ethenyl-Naphthyridines

The synthesis of naphthyridine derivatives has traditionally relied on established methods like the Skraup and Friedländer reactions. mdpi.comnih.gov However, the push for greener and more efficient chemical processes is driving the exploration of novel synthetic strategies. A significant area of future research lies in the development of sustainable methods for introducing the ethenyl group and constructing the naphthyridine core.

Recent advancements have highlighted the potential of transition-metal-free protocols and one-pot reactions, which offer advantages in terms of reduced waste and simplified procedures. nih.gov For instance, the use of inexpensive and biocompatible ionic liquids as catalysts in aqueous media presents a promising, environmentally friendly alternative to harsh reaction conditions and expensive metal catalysts. acs.orgacs.org Methodologies like the Horner-Wadsworth-Emmons reaction are also being explored to create specific naphthyridine structures with high yields and purities, avoiding the need for extensive chromatographic purification. beilstein-journals.org

Future efforts will likely concentrate on:

Catalytic C-H Vinylation: Direct vinylation of the naphthyridine core using catalytic methods would be a highly atom-economical approach.

Mechanochemistry: This solvent-free or low-solvent technique could offer a more sustainable and efficient pathway to ethenyl-naphthyridines. researchgate.net

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purity, which is particularly important for large-scale synthesis.

Biocatalysis: Employing enzymes for the synthesis could offer unparalleled selectivity and sustainability.

A key challenge will be to develop methods that are not only efficient but also allow for precise control over the regioselectivity of the ethenyl group placement on the naphthyridine scaffold.

Advanced Computational Modeling for Structure-Reactivity Prediction in Complex Systems

The predictive power of computational chemistry is becoming an indispensable tool in modern chemical research. For complex systems like 5-ethenyl-1,6-naphthyridine, advanced computational modeling can provide profound insights into structure-reactivity relationships, guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of naphthyridine derivatives. tandfonline.comresearchgate.net By calculating parameters such as frontier molecular orbital (FMO) energies, molecular electrostatic potential (MEP), and global reactivity descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack, understand reaction mechanisms, and rationalize experimental outcomes. nih.govtandfonline.com

Future research in this area will likely involve:

Machine Learning and AI: Integrating machine learning algorithms with DFT calculations can lead to the development of predictive models for reaction outcomes and material properties with even greater accuracy and speed.

Multi-scale Modeling: Combining quantum mechanics (QM) with molecular mechanics (MM) methods (QM/MM) will allow for the study of this compound in more complex environments, such as in solution or within a material matrix. researchgate.net

Dynamic Simulations: Molecular dynamics (MD) simulations can be used to study the conformational dynamics of ethenyl-naphthyridine derivatives and their interactions with other molecules over time, which is crucial for understanding their behavior in biological systems or as part of dynamic materials. acs.org

These computational approaches will be instrumental in the rational design of new ethenyl-naphthyridine derivatives with tailored properties for specific applications.

Exploration of this compound in Photoactive and Optoelectronic Materials

The conjugated π-system of this compound makes it an attractive candidate for applications in photoactive and optoelectronic materials. The ethenyl linker provides a means to extend the conjugation and tune the electronic properties of the molecule, which is essential for applications in organic light-emitting diodes (OLEDs), sensors, and solar cells. mdpi.com

Computational studies have already suggested that certain substituted 1,5-naphthyridines could be promising blue-emitting materials and efficient for electron transport and hole injection in OLEDs. mdpi.com The introduction of an ethenyl group at the 5-position of a 1,6-naphthyridine (B1220473) could further enhance these properties. Research on related 1,8-naphthyridine (B1210474) derivatives has demonstrated their potential in the development of fluorescent materials and dyes. ontosight.ai

Future research directions in this field include:

Tuning of Photophysical Properties: Systematic studies on how substituents on both the naphthyridine ring and the ethenyl group affect the absorption and emission wavelengths, quantum yields, and excited-state lifetimes.

Development of TADF Emitters: Designing this compound derivatives that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. researchgate.net

Nonlinear Optical (NLO) Materials: Investigating the NLO properties of these compounds, as some naphthyridine derivatives have shown potential for such applications. tandfonline.com

Photosensitizers: Exploring their use as photosensitizers in photodynamic therapy or photocatalysis, where they can absorb light and transfer energy to other molecules.

The ability to systematically modify the structure of this compound offers a rich platform for the discovery of new materials with tailored optical and electronic properties.

Design and Synthesis of Naphthyridine-Based Hybrid Materials with Ethenyl Linkers

The ethenyl group of this compound serves as a versatile linker, enabling its incorporation into a wide range of hybrid materials. This opens up possibilities for creating novel materials with combined or enhanced properties derived from the individual components.

One promising area is the development of metal-organic frameworks (MOFs) and coordination polymers where the naphthyridine unit acts as a ligand and the ethenyl group can be used for post-synthetic modification or to influence the framework's electronic properties. The nitrogen atoms of the naphthyridine core are excellent coordination sites for metal ions.

Future research in this domain will likely focus on:

Polymerization: Using the ethenyl group for polymerization reactions to create novel polymers with the naphthyridine unit in the backbone or as a pendant group. These polymers could have interesting thermal, mechanical, and electronic properties.

Surface Modification: Grafting this compound onto the surfaces of materials like silica, gold nanoparticles, or carbon nanotubes to impart new functionalities.

Hybrid Organic-Inorganic Materials: Creating hybrid materials by combining this compound with inorganic components like quantum dots or metal oxides for applications in catalysis, sensing, and photovoltaics.

Cross-linked Networks: Utilizing the ethenyl group in cross-linking reactions to form robust, three-dimensional networks with defined porosity and functionality.

The synthesis of such hybrid materials will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science.

Investigation of this compound in Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to building complex and functional systems. wikipedia.org The this compound molecule possesses features that make it an intriguing building block for supramolecular assemblies and a participant in host-guest chemistry.

The planar, aromatic structure of the naphthyridine core can engage in π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors. beilstein-journals.org These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined architectures like helices, sheets, or capsules.

Emerging research directions include:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various substrates, which could have applications in molecular electronics and sensing.

Liquid Crystals: Designing and synthesizing this compound derivatives that exhibit liquid crystalline phases, where the molecules have a degree of orientational order.

Host-Guest Complexes: Exploring the ability of macrocyclic hosts, such as cyclodextrins or calixarenes, to encapsulate this compound as a guest molecule. thno.org This could be used to modify its solubility, stability, and photophysical properties. Conversely, dimeric or oligomeric structures of ethenyl-naphthyridines could be designed to act as hosts for smaller guest molecules.

Supramolecular Polymers: Utilizing directional non-covalent interactions to form long-chain supramolecular polymers, where the monomer units are held together by forces like hydrogen bonding or π-π stacking.

Q & A

Q. What are the primary synthetic routes to 5-ethenyl-1,6-naphthyridine and its derivatives?

The synthesis of 1,6-naphthyridine derivatives typically involves cyclization or functionalization of preformed heterocyclic precursors. For example:

  • Piperidone-based synthesis : Reacting 1-methyl-4-piperidone with 2-cyano thiophene carboxamide and 2-thiophenecarboxaldehyde under Na₂S₂O₃/Et₃N in ethanol yields 6-methyl-4-(thien-2-yl)-2-thiazolyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile .
  • Diels–Alder additions : Pyrimidine substrates (e.g., 5-nitropyrimidine) undergo cycloaddition with enamines (e.g., 1-acetyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine) in ethanol to form nitro-substituted tetrahydro-1,6-naphthyridines .
  • Reissert reactions : Functionalization at the 5- and 6-positions of 1,6-naphthyridine using acylating agents provides intermediates for further derivatization .

Q. How are spectroscopic techniques applied to characterize 1,6-naphthyridine derivatives?

  • IR spectroscopy : Hydroxy-1,6-naphthyridines exist as naphthyridinones, confirmed by characteristic carbonyl stretching frequencies (~1650–1700 cm⁻¹) .
  • NMR : Methyl substituents in tetrahydro derivatives (e.g., 5-benzyl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine) show distinct splitting patterns in ¹H NMR due to restricted rotation .
  • Mass spectrometry : Fragmentation patterns of naphthyridinones reveal loss of CO or NH₃ groups, aiding structural elucidation .

Q. What are common halogenation strategies for 1,6-naphthyridine scaffolds?

  • Bromination : 1,6-Naphthyridine reacts with Br₂ in CCl₄ to yield 3-bromo-, 8-bromo-, and 3,8-dibromo derivatives. The regioselectivity depends on solvent polarity; acetic acid favors 8-bromo products (55% yield) .
  • Chlorination : 4-Chloro-3-nitro-1,6-naphthyridine undergoes nucleophilic substitution with NH₃/MeOH to form 3-nitro-1,6-naphthyridinamine (75% yield) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalization be addressed?

  • Solvent effects : Polar solvents (e.g., acetic acid) stabilize transition states favoring substitution at electron-deficient positions (e.g., 8-bromo-1,6-naphthyridine ).
  • Directed metalation : Lithiation of 5-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine followed by alkylation with MeI or allyl iodide introduces substituents at the 1-position .
  • Grignard addition : Methylmagnesium bromide adds to 6-benzyl-1,6-naphthyridin-6-ium bromide, forming 5-methyl-5,6-dihydro derivatives, which are reduced to tetrahydro analogs using NaBH₄ .

Q. How do contradictions in spectroscopic data arise, and how are they resolved?

  • Tautomeric equilibria : Hydroxy derivatives may exist as naphthyridinones or enol forms, leading to conflicting NMR/IR data. X-ray crystallography (e.g., of 4-hexyl-3,4,4a,5-tetrahydro-1,6-naphthyridine-2,7-dione) confirms the dominant tautomer .
  • Solvent-induced shifts : UV spectra of 8-hydroxy-1,6-naphthyridine vary in polar vs. nonpolar solvents due to changes in hydrogen-bonding networks .

Q. What methodologies optimize bioactivity in 1,6-naphthyridine-based compounds?

  • Structure-activity relationship (SAR) studies : Introducing trifluoromethyl groups (e.g., 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid) enhances antimicrobial activity by increasing lipophilicity and metabolic stability .
  • Docking studies : Dibenzo[b,h][1,6]naphthyridinecarboxamides are designed to intercalate DNA or inhibit kinases, validated via molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.